4-(4-Methylpiperazin-1-yl)benzamide - 909253-26-5

4-(4-Methylpiperazin-1-yl)benzamide

Catalog Number: EVT-3302742
CAS Number: 909253-26-5
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Kinase Inhibitors: Numerous research articles highlight the use of 4-(4-Methylpiperazin-1-yl)benzamide as a key component in designing potent and selective kinase inhibitors. These inhibitors target various kinases implicated in cancer, inflammation, and other diseases. For instance, Ponatinib, a drug containing the 4-(4-Methylpiperazin-1-yl)benzamide moiety, is used to treat chronic myeloid leukemia. []

  • Anti-inflammatory Agents: Research has demonstrated the potential of certain derivatives of 4-(4-Methylpiperazin-1-yl)benzamide as anti-inflammatory agents by targeting specific inflammatory pathways. []

  • Antiviral Agents: Some studies have explored the antiviral potential of compounds containing the 4-(4-Methylpiperazin-1-yl)benzamide scaffold. []

(R)-N-(5-(2-Methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide

    Compound Description: This compound, also known as PHA739358 (Danusertib), is a potent Aurora kinase inhibitor investigated for its antitumor activity. [, , , ] It acts by inhibiting the activity of Aurora kinases, key regulators of cell division, thereby interfering with tumor cell proliferation. Several synthesis routes for this compound have been explored, highlighting its importance in medicinal chemistry research. [, ]

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide

    Compound Description: Known as AP24534, this compound demonstrates potent inhibitory activity against the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. [] This makes it a promising candidate for treating chronic myeloid leukemia (CML), particularly in cases resistant to existing therapies. AP24534 exhibits favorable pharmacokinetic properties, including oral bioavailability, further supporting its potential clinical utility. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

    Compound Description: This compound, widely known as Imatinib, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). [, , , , , , , , , , , , , , , , , , , , , , , , , ] Imatinib acts by binding to the ATP-binding site of these kinases, preventing their activation and downstream signaling. Its discovery and development represent a significant advancement in targeted cancer therapy. Extensive research has focused on its various crystalline salt forms, optimizing its pharmaceutical properties like solubility and bioavailability. [, , , , , , ]

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide

    Compound Description: Designated as CHMFL-ABL/KIT-155, this compound demonstrates potent dual inhibitory activity against ABL and c-KIT kinases. [] Preclinical studies reveal its efficacy against BCR-ABL/c-KIT driven cancers like CML and GISTs. Importantly, CHMFL-ABL/KIT-155 exhibits a distinct hinge-binding mode compared to other type II kinase inhibitors, highlighting its unique structural features. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

    Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are emerging targets for anti-inflammatory therapies. [] By inhibiting both DDR kinases, this compound demonstrates promising in vitro and in vivo anti-inflammatory effects, particularly in a lipopolysaccharide-induced acute lung injury mouse model. []

4-(((4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide

    Compound Description: Identified through DNA-Encoded Library Technology (ELT), this compound exhibits potent and selective inhibitory activity against ADAMTS-4, a key metalloprotease implicated in osteoarthritis. [] Notably, it displays high selectivity over related metalloproteases, including ADAMT-5, MMP-13, TACE, and ADAMTS-13, suggesting a favorable safety profile. []

N-(4-(4-Methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide

    Compound Description: Designated as OICR-9429, this compound acts as a potent and selective antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). [] By disrupting this protein-protein interaction, OICR-9429 effectively suppresses MLL1 methyltransferase activity, making it a promising chemical probe for studying WDR5-MLL1 function and a potential therapeutic lead for MLL1-rearranged leukemias. []

3-Amino-1H-pyrazolo[3,4-b]pyridine Derivatives

    Compound Description: This series of compounds, with 4-(4-methylpiperazin-1-yl)-N-{5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide (21a) as a representative example, emerged as novel inhibitors of maternal embryonic leucine zipper kinase (MELK). [] MELK is involved in various cellular processes and is often overexpressed in cancers, making it a potential anticancer target. These 3-Amino-1H-pyrazolo[3,4-b]pyridine derivatives represent a new structural class of MELK inhibitors. []

4-[(4-Methylpiperazin-1-yl)methyl]-N-[3-[[6-oxo-5-(3,4,5-trimethoxyphenyl)-1H-pyrazin-3-yl]methyl]phenyl]benzamide

    Compound Description: This compound, designated as 5 in the original publication, is a potent and effective type II inhibitor of PDGFRβ. [] It exhibits a high selectivity profile against a panel of 300 kinases, demonstrating its specificity for PDGFRβ. This compound represents a successful example of expanding a type I inhibitor scaffold (based on pyrazin-2-one) to a type II inhibitor, leading to enhanced potency and effectiveness. []

N-Cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide

    Compound Description: This compound, known as AZD6703, acts as a potent and selective p38α MAP kinase inhibitor. [] Developed for treating inflammatory diseases, AZD6703 demonstrates good oral bioavailability and a favorable pharmacokinetic profile. Its development highlights the successful utilization of structure-based design and medicinal chemistry to optimize potency, selectivity, and drug-like properties. []

Properties

CAS Number

909253-26-5

Product Name

4-(4-Methylpiperazin-1-yl)benzamide

IUPAC Name

4-(4-methylpiperazin-1-yl)benzamide

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16)

InChI Key

YUVVFVSCHNTYIR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.